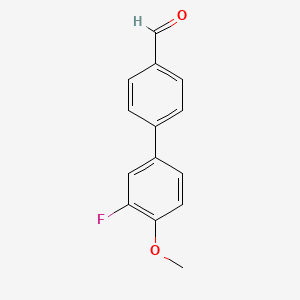

4-(3-Fluoro-4-methoxyphenyl)benzaldehyde

CAS No.: 716344-20-6

Cat. No.: VC3177062

Molecular Formula: C14H11FO2

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 716344-20-6 |

|---|---|

| Molecular Formula | C14H11FO2 |

| Molecular Weight | 230.23 g/mol |

| IUPAC Name | 4-(3-fluoro-4-methoxyphenyl)benzaldehyde |

| Standard InChI | InChI=1S/C14H11FO2/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |

| Standard InChI Key | GQGLQEUFJZBPIJ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F |

Introduction

Chemical Identity and Structural Properties

4-(3-Fluoro-4-methoxyphenyl)benzaldehyde, also known by its synonyms 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde and 3'-Fluoro-4'-methoxy-biphenyl-4-carbaldehyde, is characterized by specific chemical identifiers and structural parameters that define its physical and chemical behavior.

Basic Identifiers

The compound is identified through several standard chemical identifiers as presented in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 716344-20-6 |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.23 g/mol |

| Standard Purity | 97.0% |

The compound belongs to the broader class of benzaldehydes, which are aromatic aldehydes widely utilized in various chemical syntheses. Its structure features a biphenyl core with a fluorine atom at the 3-position and a methoxy group at the 4-position of one phenyl ring, while the other phenyl ring carries an aldehyde group at the 4-position.

Structural Features

The molecular structure of 4-(3-Fluoro-4-methoxyphenyl)benzaldehyde comprises several key functional elements:

-

A biphenyl backbone consisting of two connected phenyl rings

-

An aldehyde group (-CHO) positioned at the para (4) position of one phenyl ring

-

A fluorine atom at the meta (3') position of the second phenyl ring

-

A methoxy group (-OCH₃) at the para (4') position of the second phenyl ring

The presence of the fluorine atom is particularly significant as it imparts unique properties to the molecule, including increased stability and altered reactivity patterns compared to non-fluorinated analogues. The methoxy group contributes to the electronic properties of the aromatic system, influencing its reactivity in synthesis applications.

Synthesis Methodologies

The preparation of 4-(3-Fluoro-4-methoxyphenyl)benzaldehyde typically involves sophisticated organic synthesis techniques, primarily focused on forming the biphenyl backbone followed by functional group transformations.

Applications in Chemical Research

4-(3-Fluoro-4-methoxyphenyl)benzaldehyde serves important roles in various chemical and pharmaceutical applications, primarily as a versatile intermediate compound.

Pharmaceutical Synthesis

The compound finds significant application as an intermediate in the synthesis of more complex molecules with potential pharmaceutical activity. The presence of the aldehyde group makes it particularly valuable as a reactive site for further transformations, including:

-

Condensation reactions (e.g., aldol condensations, Schiff base formations)

-

Reduction to primary alcohols

-

Oxidation to carboxylic acids

-

Wittig and related olefination reactions

These transformations facilitate the construction of more complex molecular frameworks that may exhibit biological activity.

Related Compounds and Structural Analogues

Understanding structural analogues of 4-(3-Fluoro-4-methoxyphenyl)benzaldehyde provides valuable context regarding its chemical behavior and potential applications.

Key Structural Analogues

A closely related compound is 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde, which has a similar molecular formula and weight but differs in the position of the fluorine atom on the phenyl ring. This positional isomer likely exhibits different chemical properties due to the altered electronic distribution resulting from the repositioned fluorine atom.

Other relevant structural analogues include:

-

Non-fluorinated variants (4-(4-methoxyphenyl)benzaldehyde)

-

Compounds with different substituents in place of the methoxy group

-

Compounds with the aldehyde positioned at different locations on the biphenyl system

These structural variations create a family of related compounds with potentially diverse chemical and biological properties.

Physical and Chemical Properties

The physical and chemical properties of 4-(3-Fluoro-4-methoxyphenyl)benzaldehyde are determined by its molecular structure and functional groups.

Chemical Reactivity

The chemical reactivity of 4-(3-Fluoro-4-methoxyphenyl)benzaldehyde is primarily dictated by its aldehyde functional group, which can participate in numerous reactions:

-

Nucleophilic addition reactions

-

Oxidation to carboxylic acids

-

Reduction to primary alcohols

-

Condensation reactions with amines and hydrazines

-

Aldol and related condensation reactions

The fluorine and methoxy substituents modify the electronic properties of the aromatic system, potentially influencing the reactivity of the aldehyde group and directing further substitution reactions on the aromatic rings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume